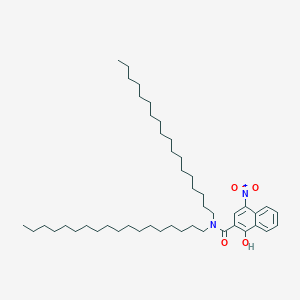

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide

Description

Properties

CAS No. |

65208-16-4 |

|---|---|

Molecular Formula |

C47H80N2O4 |

Molecular Weight |

737.1 g/mol |

IUPAC Name |

1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C47H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-48(40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47(51)44-41-45(49(52)53)42-37-33-34-38-43(42)46(44)50/h33-34,37-38,41,50H,3-32,35-36,39-40H2,1-2H3 |

InChI Key |

BZOKRYKBBHMPEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide

Overview

The synthesis of this compound generally involves multi-step organic reactions. These steps require precise control of reaction parameters such as temperature, pH, and reagent stoichiometry to optimize yield and purity. The preparation typically starts from suitably substituted naphthalene derivatives and involves functional group transformations to install hydroxy, nitro, and dioctadecyl amide substituents.

Stepwise Synthetic Route

Starting Materials

- Naphthalene-2-carboxylic acid or its derivatives as the core aromatic scaffold.

- Dioctadecylamine (C18H37NH2) as the amine source for amide formation.

- Nitrating agents such as nitric acid or mixed acid systems to introduce the nitro group.

- Hydroxylation reagents or conditions to install the hydroxy group at the 1-position of the naphthalene ring.

Key Reaction Steps

| Step Number | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Amide Formation | Coupling of naphthalene-2-carboxylic acid with dioctadecylamine to form N,N-dioctadecylnaphthalene-2-carboxamide | DCC (Dicyclohexylcarbodiimide), DMAP, inert atmosphere, room temperature to mild heating |

| 2 | Nitration | Introduction of the nitro group at the 4-position of the naphthalene ring | Mixed acid (HNO3/H2SO4), controlled temperature (0–5 °C) to avoid over-nitration |

| 3 | Hydroxylation | Selective hydroxylation at the 1-position of the naphthalene ring | Oxidizing agents such as potassium permanganate or other mild hydroxylation methods |

| 4 | Purification | Isolation and purification of the final compound | Chromatography (silica gel), recrystallization |

Reaction Conditions and Optimization

- Temperature Control: Low temperatures during nitration prevent side reactions and over-substitution.

- pH Control: Maintaining acidic conditions during nitration and neutral to slightly basic conditions during amide formation improves selectivity.

- Stoichiometry: Equimolar or slight excess of dioctadecylamine ensures complete amide formation.

- Catalysts: Use of coupling agents like DCC and catalysts such as DMAP enhances amide bond formation efficiency.

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide depending on the step.

Representative Synthetic Scheme

Amide Formation:

$$ \text{Naphthalene-2-carboxylic acid} + 2 \times \text{Dioctadecylamine} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{N,N-dioctadecylnaphthalene-2-carboxamide} $$Nitration:

$$ \text{N,N-dioctadecylnaphthalene-2-carboxamide} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4]{0-5^\circ C} \text{4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide} $$Hydroxylation:

$$ \text{4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide} \xrightarrow[\text{KMnO}_4]{\text{mild conditions}} \text{this compound} $$

Analytical Data and Characterization

| Property | Data/Method | Notes |

|---|---|---|

| Molecular Formula | C47H80N2O4 | Confirmed by elemental analysis |

| Molecular Weight | 737.1 g/mol | Calculated from molecular formula |

| Nuclear Magnetic Resonance (NMR) | ^1H and ^13C NMR spectra | Confirms substitution pattern and amide formation |

| Infrared Spectroscopy (IR) | Characteristic peaks for amide (C=O), nitro (NO2), and hydroxy (OH) groups | Confirms functional groups |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 737 | Confirms molecular weight |

| Chromatography (HPLC/GC) | Purity assessment | Used to optimize reaction conditions |

Research Discoveries and Perspectives

- The multi-step synthesis approach allows for functional group tolerance and selective substitution, critical for maintaining the integrity of the dioctadecyl chains and the naphthalene core.

- Optimization of nitration conditions is crucial to avoid degradation or over-nitration, which can reduce yield and complicate purification.

- Hydroxylation methods using potassium permanganate or other oxidants must be carefully controlled to prevent oxidation beyond the desired hydroxy substitution.

- The compound’s complex structure with long alkyl chains imparts unique solubility and interaction properties, making it a candidate for advanced material applications and as a molecular probe in biochemical research.

- Patents and literature indicate ongoing research into modifications of the naphthalene core and amide substituents to tailor biological activity and chemical reactivity.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Amide Formation | Dioctadecylamine, DCC, DMAP, solvent | Coupling at room temperature; inert atmosphere recommended |

| 2 | Nitration | HNO3/H2SO4, 0–5 °C | Temperature control critical to selectivity |

| 3 | Hydroxylation | Potassium permanganate, mild conditions | Avoid over-oxidation; selective hydroxylation |

| 4 | Purification | Chromatography, recrystallization | Ensures high purity for research applications |

Chemical Reactions Analysis

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide exhibit antimicrobial properties. For instance, derivatives of naphthalene carboxamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . This suggests that the compound could be explored further for its potential as an antibacterial agent.

Cancer Research

The lipophilicity of this compound may enhance its ability to penetrate cell membranes, which is crucial for drug delivery systems targeting cancer cells. Studies have demonstrated that similar naphthalene derivatives can inhibit cancer cell proliferation by disrupting cellular processes . Thus, this compound may be investigated as a potential anticancer agent.

Chromatographic Applications

The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A reverse-phase HPLC method using acetonitrile and water has been developed for the effective separation of this compound, demonstrating its utility in analytical applications .

| Method | Mobile Phase | Purpose |

|---|---|---|

| Reverse Phase HPLC | Acetonitrile + Water | Separation of impurities |

| Mass-Spec Compatible | Acetonitrile + Formic Acid | Analyzing pharmacokinetics |

Nanotechnology Applications

The lipophilic nature of this compound allows it to be used in the formulation of nanocarriers for drug delivery systems. Its ability to form stable nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs .

Case Study 1: Antimicrobial Efficacy

A study on various naphthalene derivatives, including this compound, demonstrated significant antibacterial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating potential for therapeutic use .

Case Study 2: Drug Delivery Systems

In a recent investigation, researchers formulated nanoparticles using this compound as a carrier for anticancer drugs. The study showed enhanced cytotoxicity against cancer cell lines compared to free drugs, suggesting improved delivery efficiency .

Mechanism of Action

The mechanism by which 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to enzymes or receptors, while the dioctadecyl chains provide hydrophobic interactions that stabilize the compound within biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide with compounds sharing functional groups, substitution patterns, or structural motifs.

1-Hydroxy-4-nitroanthraquinone

- Structural Differences: Replaces the naphthalene core with an anthraquinone system (three fused benzene rings) and lacks the carboxamide group.

- The absence of long alkyl chains reduces lipophilicity compared to the target compound.

- Applications: Anthraquinone derivatives are widely used as dyes and pigments, whereas the target compound’s dioctadecyl groups may prioritize surfactant or phase-transfer applications .

N-Hydroxyoctanamide (CAS 7377-03-9)

- Structural Differences : A simple aliphatic amide with a hydroxyl group, lacking aromaticity and nitro substituents.

- Functional Impact : The short carbon chain (C₈) and absence of aromatic rings result in lower molecular weight (MW = 173.25 g/mol) and higher water solubility. In contrast, the target compound’s extended alkyl chains (C₁₈) and aromatic system drastically increase hydrophobicity.

1-Nitronaphthalene

- Structural Differences : Contains only a nitro group on the naphthalene ring, missing the hydroxyl and carboxamide substituents.

- Functional Impact: The lack of polar groups (e.g., -OH, carboxamide) reduces solubility in polar solvents. Nitroaromatics like 1-nitronaphthalene are often intermediates in explosives or agrochemicals, whereas the target compound’s functionalization may suit non-reactive applications like lubricants or stabilizers .

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide

- Functional Impact: This compound is a potent carcinogen in rats, inducing bladder carcinomas via nitro-reduction metabolites.

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula (Inferred) | Key Functional Groups | Lipophilicity (Predicted) | Potential Applications |

|---|---|---|---|---|

| This compound | C₄₇H₇₅N₂O₄ | -OH, -NO₂, -CON(C₁₈H₃₇)₂ | Very high | Surfactants, specialty materials |

| 1-Hydroxy-4-nitroanthraquinone | C₁₄H₇NO₅ | -OH, -NO₂, anthraquinone core | Moderate | Dyes, pigments |

| N-Hydroxyoctanamide | C₈H₁₇NO₂ | -OH, -CONH₂ | Low | Chemical intermediates |

| 1-Nitronaphthalene | C₁₀H₇NO₂ | -NO₂ | Moderate | Explosives, agrochemicals |

| N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | C₈H₆N₃O₃S | -NO₂, furyl, thiazolyl | Low | Carcinogenicity studies |

Research Findings and Critical Analysis

- Lipophilicity : The dioctadecyl chains in the target compound dominate its physical properties, making it far less soluble in aqueous media than simpler analogs like N-Hydroxyoctanamide or 1-nitronaphthalene. This trait could be advantageous in lipid-based formulations .

- Nitro Group Reactivity: While nitro groups in compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are linked to carcinogenicity, steric hindrance from the alkyl chains in the target compound may mitigate such risks .

- Synthetic Utility: The absence of anthraquinone or heterocyclic systems in the target compound limits its optical applications but may enhance stability under high-temperature conditions .

Biological Activity

1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide (CAS Number: 65208-16-4) is a synthetic organic compound characterized by its complex structure and potential biological activity. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique properties and applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C47H80N2O4 |

| Molecular Weight | 737.15 g/mol |

| EINECS | 265-621-3 |

| InChI Key | BZOKRYKBBHMPEQ-UHFFFAOYSA-N |

| LogP | 14.8 |

Structural Characteristics

The compound features a naphthalene core substituted with a hydroxy group and a nitro group, along with long alkyl chains that enhance its lipophilicity. These structural attributes contribute to its interaction with biological membranes and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The lipophilic nature of the compound allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and integrity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of naphthalene carboxamides showed significant inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Cytotoxic Effects

In vitro studies have revealed that this compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, experiments conducted on human breast cancer cells indicated that the compound could induce apoptosis, thereby reducing cell viability. The exact pathways involved remain an area of active investigation.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several naphthalene derivatives, including this compound. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Study 2: Cytotoxicity Assessment

In another study focusing on cancer therapeutics, researchers assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of exposure. Further analysis suggested that the mechanism involved mitochondrial dysfunction and increased oxidative stress.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Hydroxy-4-nitro-N,N-dioctadecylnaphthalene-2-carboxamide?

Synthesis typically involves coupling naphthalene-2-carboxamide derivatives with nitro and hydroxy substituents under controlled azo-linkage or amidation conditions. For example, similar compounds (e.g., 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide) are synthesized via diazo-coupling reactions using nitrous acid and aromatic amines . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) for solubility of long alkyl chains.

- Purification : Column chromatography or recrystallization to isolate the dioctadecyl product.

- Characterization : Confirm structure via H/C NMR and FT-IR for nitro (-NO) and hydroxy (-OH) groups .

Q. How can the physicochemical properties (e.g., LogP, solubility) of this compound be experimentally determined?

- LogP : Use reverse-phase HPLC with a calibrated column and reference standards. For structurally similar naphthalene derivatives, LogP values range from 7.0–9.0 due to hydrophobic alkyl chains .

- Solubility : Conduct equilibrium solubility studies in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). The compound’s long alkyl chains likely limit aqueous solubility, necessitating surfactants for in vitro assays .

Q. What are the optimal storage conditions to ensure compound stability?

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the nitro group and hydrolysis of the carboxamide .

- Incompatibilities : Avoid exposure to strong acids/bases or UV light, which may degrade the naphthalene core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., solvent, cell lines). Mitigation strategies include:

- Standardized protocols : Use harmonized OECD or EPA guidelines for toxicity assays .

- Cross-validation : Compare results across multiple analytical techniques (e.g., LC-MS for purity, in vitro vs. in vivo models) .

- Meta-analysis : Aggregate data from studies with similar experimental parameters (e.g., pH, temperature) to identify trends .

Q. What factorial design approaches are suitable for optimizing reaction yields in its synthesis?

A 2 factorial design can systematically test variables:

- Factors : Temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), reaction time (12–24 hrs).

- Response surface methodology (RSM) : Model interactions between factors to maximize yield. For example, higher temperatures may accelerate nitro-group incorporation but risk side reactions .

Q. How does the compound’s structure influence its membrane interaction in cellular studies?

The dioctadecyl chains enhance lipid bilayer penetration, mimicking phospholipid behavior. Experimental approaches include:

- Fluorescence anisotropy : Measure membrane fluidity changes using lipid probes.

- Molecular dynamics (MD) simulations : Model interactions with phosphatidylcholine bilayers to predict localization (e.g., hydrophobic core vs. polar headgroups) .

Q. What analytical techniques are critical for detecting degradation products under stress conditions?

- HPLC-DAD/MS : Identify nitro-reduction products (e.g., hydroxylamine derivatives) under reductive stress.

- TGA/DSC : Monitor thermal decomposition pathways (e.g., loss of alkyl chains at >150°C) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.